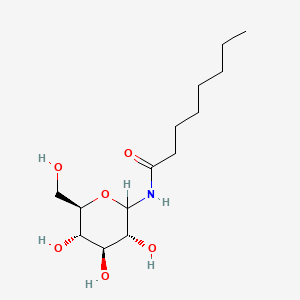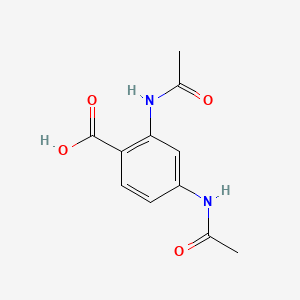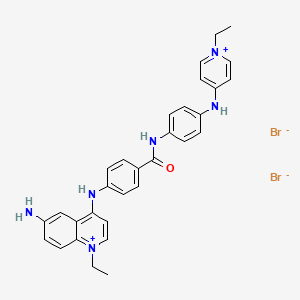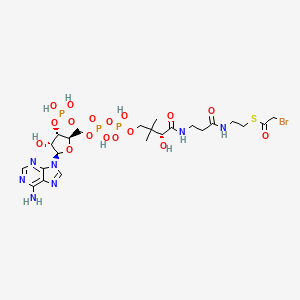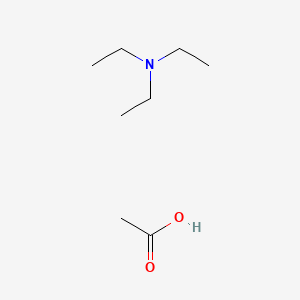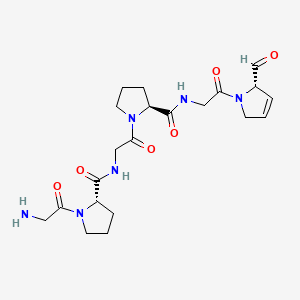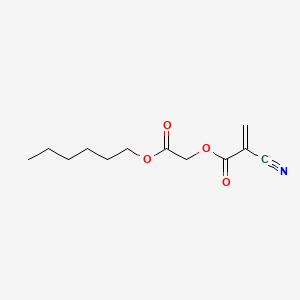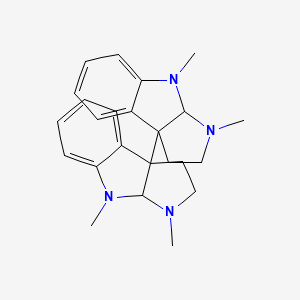
Folicanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Folicanthine belongs to the class of organic compounds known as pyrroloindoles. Pyrroloindoles are compounds containing a pyrroloindole moiety, which is a tricyclic heterocycle which consists of a pyrrole ring fused to an indole. Pyrrole is 5-membered ring consisting of four carbon atoms and one nitrogen atom. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring (-)-Folicanthine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (-)-folicanthine is primarily located in the membrane (predicted from logP) (-)-Folicanthine can be biosynthesized from chimonanthine. Outside of the human body, (-)-folicanthine can be found in herbs and spices. This makes (-)-folicanthine a potential biomarker for the consumption of this food product.
Folicanthine is a calycanthaceous alkaloid, an aminal and an organonitrogen heterocyclic compound. It derives from a chimonanthine.
Wissenschaftliche Forschungsanwendungen
DNA Metabolism and Tumorigenic Cell Transformation
Folicanthine, through its influence on folate metabolism, is linked to DNA metabolism and tumorigenic cell transformation. Research indicates that folate deficiency or repletion can lead to significant alterations in DNA metabolism, including the misincorporation of uracil into DNA. These alterations are accompanied by DNA strand breaks, abasic sites, and phenotypic abnormalities. Chronic folate deficiency can result in an increased potential for gene amplification, anchorage-independent growth, and neoplastic cell transformation, as evidenced in studies with Chinese hamster ovary cells (Melnyk et al., 1999).
Relationship to Enzyme Activity
Folicanthine's influence extends to various enzyme systems. Studies dating back to the 1940s and 1950s have shown that dietary folate affects enzyme activities such as xanthine oxidase and amino acid oxidase in various organisms. For example, the activity of xanthine oxidase in chick liver was found to be depressed with an increase in dietary folate (Williams, Nichol, & Elvehjem, 1949).
Inhibition of Xanthine Oxidase
Folic acid, a derivative of folicanthine, has been studied for its inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic pathway of purines. This inhibition is relevant for conditions related to purine metabolism, such as hyperuricemia. The findings suggest that folic acid and its derivatives can competitively inhibit xanthine oxidase, offering potential applications in managing diseases related to purine metabolism (Kaplan, 1980).
Folic Acid in Reproductive Health
The role of folic acid in reproductive health has been a subject of extensive research. It's recognized as essential for reproductive health, affecting various outcomes of human reproduction, including pregnancy, lactation, and male reproduction. This includes the prevention of pregnancy-induced megaloblastic anemia and neural tube defects (Tamura & Picciano, 2006).
Cardiovascular Health and Folic Acid Supplementation
The role of folic acid supplementation in cardiovascular health has been explored, with studies indicating no significant effect of folic acid supplementation on major cardiovascular events, stroke, myocardial infarction, or all-cause mortality. This highlights the complexity of folicanthine's impact on health and the need for specific applications (Zhou et al., 2011).
Eigenschaften
Produktname |
Folicanthine |
|---|---|
Molekularformel |
C24H30N4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
8b-(3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3 |
InChI-Schlüssel |
UEOHDZULNTUKEK-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |
Kanonische SMILES |
CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |
melting_point |
118-119°C |
Physikalische Beschreibung |
Solid |
Synonyme |
folicanthine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



